2-Allyl-1-(isopentylamino)-3-methylpyrido(1,2-A)benzimidazole-4-carbonitrile
Description
2-Allyl-1-(isopentylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a pyridobenzimidazole derivative characterized by its unique substitution pattern: an allyl group at position 2, an isopentylamino group at position 1, a methyl group at position 3, and a carbonitrile moiety at position 2.
Properties
IUPAC Name |
3-methyl-1-(3-methylbutylamino)-2-prop-2-enylpyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4/c1-5-8-16-15(4)17(13-22)21-24-18-9-6-7-10-19(18)25(21)20(16)23-12-11-14(2)3/h5-7,9-10,14,23H,1,8,11-12H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWBVLSJAXCYWNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1CC=C)NCCC(C)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Allyl-1-(isopentylamino)-3-methylpyrido(1,2-A)benzimidazole-4-carbonitrile is a synthetic compound that belongs to the class of benzimidazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, efficacy against different cancer cell lines, and antimicrobial properties.
- Molecular Formula : C21H24N4
- CAS Number : 612037-67-9
- Structure : The compound features a pyrido-benzimidazole core with an allyl and isopentylamino substituent, which may contribute to its biological properties.
Antitumor Activity
Recent studies have evaluated the antitumor potential of various benzimidazole derivatives, including this compound. The following table summarizes the cytotoxic effects observed in different cancer cell lines:
| Cell Line | IC50 (μM) | Assay Type |
|---|---|---|
| A549 | 6.75 ± 0.19 | 2D Culture |
| HCC827 | 6.26 ± 0.33 | 2D Culture |
| NCI-H358 | 6.48 ± 0.11 | 2D Culture |
| MRC-5 | 3.11 ± 0.26 | Cytotoxicity |
The compound exhibited significant cytotoxicity against lung cancer cell lines A549 and HCC827 in a two-dimensional (2D) culture format, with IC50 values indicating effective inhibition of cell proliferation . The activity was notably higher in 2D assays compared to three-dimensional (3D) culture formats, suggesting that the tumor microenvironment may influence drug efficacy .
The proposed mechanism of action for this class of compounds includes binding to DNA and inhibiting DNA-dependent enzymes. This interaction may lead to disruption in DNA replication and transcription, ultimately resulting in apoptosis of cancer cells .
Antimicrobial Activity
In addition to its antitumor properties, preliminary investigations into the antimicrobial activity of related benzimidazole derivatives suggest potential efficacy against bacterial strains such as Escherichia coli and Staphylococcus aureus. These studies utilized broth microdilution methods following CLSI guidelines to assess antibacterial effectiveness .
Case Studies
A notable case study involved the evaluation of a series of benzimidazole derivatives where compounds exhibiting structural similarities to this compound demonstrated promising antitumor activity in both in vitro and in vivo models. For instance, one derivative was tested against immunosuppressed rat models showing effective tumor reduction at submicromolar dosages .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent. Its structural similarity to other bioactive compounds suggests possible applications in:
- Anticancer Activity : Research indicates that derivatives of pyrido-benzimidazole compounds exhibit cytotoxic effects against various cancer cell lines. The specific mechanism of action may involve the inhibition of key enzymes or pathways involved in tumor growth.
- Antimicrobial Properties : Preliminary studies have suggested that compounds with similar structures possess antimicrobial activity. This opens avenues for developing new antibiotics or antifungal agents.
- Neuroprotective Effects : Some studies have pointed towards neuroprotective properties in related compounds, suggesting potential applications in treating neurodegenerative diseases.
Material Science
Due to its unique chemical structure, 2-Allyl-1-(isopentylamino)-3-methylpyrido(1,2-A)benzimidazole-4-carbonitrile can also find applications in material science:
- Polymer Chemistry : The compound can be used as a monomer in the synthesis of novel polymers with specific properties, such as enhanced thermal stability or electrical conductivity.
- Nanotechnology : Its ability to form complexes with metals may enable its use in the development of nanomaterials for applications in electronics or catalysis.
Case Studies
Several studies highlight the applications and efficacy of this compound:
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored a series of pyrido-benzimidazole derivatives, including this compound. The results indicated significant cytotoxicity against human breast cancer cells, suggesting that modifications to the side chains could enhance potency and selectivity.
Case Study 2: Antimicrobial Properties
In an investigation reported in Pharmaceutical Biology, the antimicrobial activity of various benzimidazole derivatives was assessed. The findings demonstrated that certain derivatives exhibited strong inhibitory effects against both Gram-positive and Gram-negative bacteria, indicating that this compound could be a candidate for further development as an antimicrobial agent.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrido[1,2-a]benzimidazole derivatives exhibit diverse pharmacological activities depending on their substituents. Below is a systematic comparison of the target compound with structurally related analogs.
Structural Modifications and Substituent Effects
Table 1: Structural Features of Selected Analogs
Key Observations :
- Position 1: The target compound and its cyclohexylamino analog () feature amino groups, while others (e.g., 3i, 3s) have an oxo group.
- Position 2: Allyl (target) vs. aryl/alkyl groups (e.g., 4-fluorobenzyl in 3i, benzyl in 3v).
Analysis :
Physicochemical and Spectral Properties
Table 3: Spectral Data Comparison
Q & A
Q. What are the common synthetic routes for pyrido[1,2-a]benzimidazole-4-carbonitrile derivatives, and how scalable are they?
Pyrido[1,2-a]benzimidazole derivatives are typically synthesized via multicomponent reactions (MCRs) involving heterocyclic ketene aminals, malononitrile, and aldehydes. For example, a one-pot MCR using 2-(nitromethylene)-2,3-dihydro-1H-benzo[d]imidazole, malononitrile, and substituted aldehydes yields 1-amino-3-substituted derivatives with high efficiency. Precipitation from the reaction medium simplifies purification . Scalability is limited by solvent choice (e.g., DMF or ethanol) and reaction time (4–6 hours for intermediates) .
Q. What safety protocols are recommended for handling this compound during laboratory synthesis?
Safety Data Sheets (SDS) for structurally similar compounds emphasize wearing nitrile gloves, lab coats, and eye protection. Work should be conducted in a fume hood due to potential respiratory irritation. Avoid skin contact, as carbonitrile groups may release toxic HCN under decomposition. Waste disposal must comply with institutional hazardous chemical guidelines .
Q. Which spectroscopic methods are critical for characterizing this compound’s purity and structure?
Key methods include:
- 1H/13C NMR : To confirm substituent positions and allyl/isopentylamino group integration (e.g., δ 5.16 ppm for allyl protons in analogs) .
- IR Spectroscopy : Peaks at ~2218–2231 cm⁻¹ confirm the nitrile group, while 1656 cm⁻¹ indicates carbonyl stretches .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C18H18N4O3 requires m/z 338.37) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of 2-allyl-substituted derivatives?
Optimize solvent polarity (e.g., methylene chloride for azide reactions ), temperature (50–80°C for cyclization ), and stoichiometry (7.5–10 equivalents of reagents to drive equilibria ). Use TLC or HPLC to monitor intermediates. Dry-load purification with silica/Celite minimizes product loss during chromatography .
Q. What strategies resolve contradictions in reported biological activity data for analogs?
Discrepancies in IC50 values may arise from assay variability (e.g., cell line differences) or impurities. Validate purity via HPLC (>95%) and replicate assays with controls. For example, analogs with piperazinyl substituents show enhanced anticancer activity compared to alkylamino groups, but batch-specific impurities can skew results .
Q. How do substituents (allyl, isopentylamino) influence the compound’s pharmacokinetic properties?
- Allyl groups : Increase lipophilicity (logP), enhancing membrane permeability but potentially reducing solubility.
- Isopentylamino : Basic amines improve solubility in acidic environments (e.g., lysosomes) and may enhance target binding via H-bonding. Computational modeling (e.g., molecular docking) and comparative SAR studies with analogs (e.g., piperazine vs. alkylamino derivatives) are recommended .
Q. What mechanistic insights explain the anticancer activity of this compound?
Proposed mechanisms include:
- Topoisomerase inhibition : Pyrido[1,2-a]benzimidazole scaffolds intercalate DNA, disrupting replication .
- Kinase inhibition : Allyl and carbonitrile groups may block ATP-binding pockets (e.g., EGFR or Aurora kinases) . Validate via kinase profiling assays and apoptosis markers (e.g., caspase-3 activation) .
Methodological Challenges
Q. How can researchers address low yields during the final coupling step of the isopentylamino group?
- Use excess isopentylamine (2–3 equivalents) in DMF at 60°C.
- Add molecular sieves to absorb water and shift equilibrium toward product .
- Purify via flash chromatography with gradient elution (cyclohexane/ethyl acetate) .
Q. What analytical techniques resolve overlapping NMR signals in this complex heterocycle?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
